(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[(Z)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-13-21(17-10-6-5-9-16(17)20-19(14)23)18(22)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,20,23)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDVPWRPNKLJB-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazepine core fused with a phenylacryloyl moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzodiazepines exhibit notable cytotoxic properties against various cancer cell lines. For example, a study on related compounds demonstrated that certain benzodiazepine derivatives showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values around 16.19 μM and 17.16 μM respectively . This suggests that this compound may also possess similar anticancer properties due to structural similarities.
Neuropharmacological Effects
Benzodiazepines are widely recognized for their anxiolytic, anticonvulsant, and sedative effects. Structure-activity relationship studies indicate that modifications on the diazepine ring can enhance or reduce these effects. For instance, the introduction of specific substituents has been shown to increase affinity for benzodiazepine receptors . The presence of the phenylacryloyl group in our compound may enhance its interaction with GABA_A receptors, potentially leading to improved anxiolytic effects.
Structure-Activity Relationship (SAR)
The SAR studies of benzodiazepines reveal that the position and nature of substituents significantly affect biological activity. The following table summarizes key findings from various studies:
| Substituent Position | Activity Type | Effect on Activity |
|---|---|---|
| 1 | Anxiolytic | Increased potency |
| 2 | Anticonvulsant | Variable potency |
| 5 | Cytotoxic | Enhanced activity |
| 7 | Sedative | Increased side effects |
These insights suggest that further modification of this compound could optimize its therapeutic profile.
Case Studies
Recent studies have highlighted the potential of benzodiazepine derivatives in treating various conditions:
- Anticancer Studies : A series of new benzodiazepine derivatives were synthesized and tested against multiple cancer cell lines. Compounds with similar structural motifs to our compound exhibited promising cytotoxicity .
- Neuropharmacological Studies : Research on related compounds indicated their effectiveness in treating anxiety disorders and epilepsy. These studies emphasize the need for further exploration into the neuropharmacological applications of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds, supported by data from diverse sources:
Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives
Key Findings :
Structural Flexibility :
- The benzodiazepine core in the target compound allows for diverse substitutions, as seen in compound 4g , which incorporates a coumarin-tetrazole hybrid system. This enhances fluorescence properties, making it suitable for imaging applications .
- Replacing the diazepine ring with an oxazepine ring (compound 4h ) improves aqueous solubility due to the oxygen atom’s polarity, a critical factor in drug bioavailability .
Biological Activity: While the target compound’s activity remains underexplored, analogs like 4g and 4h demonstrate that electron-withdrawing groups (e.g., coumarin) and heterocyclic appendages (e.g., tetrazole) enhance binding to enzymatic targets, such as cyclooxygenase-2 (COX-2) . In contrast, non-benzodiazepine analogs like Isorhamnetin-3-O-glycoside exhibit entirely different mechanisms (e.g., antioxidant effects via radical scavenging), highlighting the benzodiazepine scaffold’s unique pharmacological niche .
Synthetic Challenges :
- The (Z)-configuration of the 3-phenylacryloyl group in the target compound introduces stereochemical complexity during synthesis, requiring precise reaction conditions (e.g., low-temperature coupling) to avoid isomerization .
Q & A
Q. What experimental methodologies are recommended for synthesizing (Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one?
Answer: Synthesis typically involves multi-step heterocyclic condensation. A validated approach includes:
- Step 1: Cyclocondensation of substituted hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid with HCl catalysis) to form the diazepine core .
- Step 2: Stereoselective introduction of the (Z)-configured acryloyl group via Michael addition, monitored by -NMR for regiochemical confirmation.
- Key considerations: Maintain anhydrous conditions to avoid side reactions. Use column chromatography (silica gel, petroleum ether/ethyl acetate) for purification .
Q. How can the structural conformation of this compound be confirmed experimentally?
Answer:
- X-ray crystallography : Resolve the (Z)-configuration and dihydrobenzodiazepine ring geometry. Refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy in bond lengths and angles .
- Spectroscopy : Validate via -NMR coupling constants (e.g., values for olefinic protons) and IR carbonyl stretching frequencies (~1680 cm) .
Q. What are the critical parameters for optimizing crystallization of this compound?
Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
- Temperature control : Crystallize at 293 K to enhance lattice stability .
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction. Process data with SHELX programs to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Answer:
- Case study : If -NMR suggests planar geometry but X-ray shows puckered diazepine rings:
- Re-examine crystal packing forces (e.g., intermolecular H-bonding) that may distort the structure .
- Perform DFT calculations (e.g., Gaussian 09) to compare theoretical vs. experimental bond angles .
- Use variable-temperature NMR to assess dynamic conformational changes .
Q. What strategies are effective for studying the environmental fate of this compound?
Answer:
- Experimental design :
- Degradation pathways : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light). Monitor via LC-MS .
- Bioaccumulation : Use OECD 305 guidelines to measure log P values (e.g., EPI Suite estimation) and assess partitioning in aquatic systems .
- Data interpretation : Apply fugacity models to predict distribution in soil-water-air matrices .
Q. How can the compound’s reactivity be leveraged for novel benzodiazepine derivatives?
Answer:
- Functionalization :
- Electrophilic substitution : Introduce halogens at the phenyl ring (e.g., Friedel-Crafts acylation) .
- Cross-coupling : Use Suzuki-Miyaura reactions to append aryl/heteroaryl groups to the acryloyl moiety .
- Characterization challenges : Differentiate regioisomers via NOESY (for spatial proximity) and high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
